molecular formula C13H17NO B8741944 (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanol

(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanol

Cat. No. B8741944
M. Wt: 203.28 g/mol
InChI Key: WQSRPZIWHIFWKK-UHFFFAOYSA-N
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Patent
US06645980B1

Procedure details

To a solution of ZnEt2 (17.3 ml, 1.0 M) in CH2Cl2 (20 ml) at 0° C. was added CH2I2 (1.4 ml) (CAUTION: exothermic!). After stirring for 15 min, a solution of 172 (352 mg, 1.73 mmol) in CH2Cl2 (2 ml) was added. The mixture was stirred from 0° C. to room temperature overnight. 5% HCl was added to bring the mixture to a homogeneous solution. (white solid dissolved). The two layers were separated. Aqueous layer was neutralized with 2N KOH to pH=10-12, extracted with CH2Cl2 (twice). The combined organic solution was dried (K2CO3/Na2SO4), filtered and concentrated. The LRMS of the crude mixture showed that the ratio of 173 to 172 was about 1:1. The product was not isolated from the starting material due to their similar polarities. LRMS (calculated for C14H19NO) 217, found 217.
Name
Quantity
17.3 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
352 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Zn](CC)[CH2:2]C.C(I)I.[CH2:9]([N:16]1[CH2:21][CH2:20][CH:19]=[C:18]([CH2:22][OH:23])[CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>C(Cl)Cl>[CH2:9]([N:16]1[CH2:21][CH2:20][CH:19]2[C:18]([CH2:22][OH:23])([CH2:2]2)[CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
17.3 mL
Type
reactant
Smiles
[Zn](CC)CC
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(I)I
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
352 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(=CCC1)CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred from 0° C. to room temperature overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
(white solid dissolved)
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (twice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried (K2CO3/Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was not isolated from the starting material due to their similar polarities

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2(CC2CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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